2-Fluoro-5-methyl-3-nitrobenzonitrile
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Overview
Description
2-Fluoro-5-methyl-3-nitrobenzonitrile is an organic compound with the molecular formula C8H5FN2O2 It is a derivative of benzonitrile, featuring a fluorine atom, a methyl group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-5-methyl-3-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 2-fluoro-5-methylbenzonitrile. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methyl-3-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The fluorine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, ammonia in ethanol.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 2-Fluoro-5-methyl-3-aminobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Fluoro-5-nitrobenzoic acid.
Scientific Research Applications
2-Fluoro-5-methyl-3-nitrobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the design and synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Researchers use it to study the interactions of fluorinated compounds with biological systems, providing insights into their behavior and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methyl-3-nitrobenzonitrile depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, while the nitro group may participate in redox reactions or other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-nitrobenzonitrile: Similar structure but lacks the methyl group.
2-Methyl-5-nitrobenzonitrile: Similar structure but lacks the fluorine atom.
3-Fluoro-4-nitrobenzonitrile: Similar structure but with different substitution pattern.
Uniqueness
2-Fluoro-5-methyl-3-nitrobenzonitrile is unique due to the combination of its substituents. The presence of both a fluorine atom and a methyl group on the benzene ring, along with the nitro group, imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of various compounds with tailored properties.
Properties
IUPAC Name |
2-fluoro-5-methyl-3-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c1-5-2-6(4-10)8(9)7(3-5)11(12)13/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVAMPKVJMGFPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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